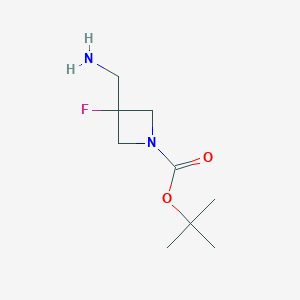

Tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate

CAS No.: 1083181-23-0

Cat. No.: VC3378439

Molecular Formula: C9H17FN2O2

Molecular Weight: 204.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1083181-23-0 |

|---|---|

| Molecular Formula | C9H17FN2O2 |

| Molecular Weight | 204.24 g/mol |

| IUPAC Name | tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate |

| Standard InChI | InChI=1S/C9H17FN2O2/c1-8(2,3)14-7(13)12-5-9(10,4-11)6-12/h4-6,11H2,1-3H3 |

| Standard InChI Key | HRNGGAXXQINCHD-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CC(C1)(CN)F |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C1)(CN)F |

Introduction

Chemical Structure and Properties

Tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate is characterized by its unique structural elements that include a four-membered azetidine ring system with strategic functional group placements. The compound has a molecular formula of C9H17FN2O2 and a molecular weight of 204.245 g/mol . This fluorinated compound features:

-

A strained four-membered azetidine heterocyclic core

-

A tert-butyloxycarbonyl (Boc) protecting group on the azetidine nitrogen

-

An aminomethyl substituent at the 3-position

-

A fluorine atom at the 3-position

The chemical is typically available with a minimum purity of 97%, making it suitable for research applications and synthetic chemistry work . Standard storage conditions for this compound are at room temperature, suggesting reasonable stability under ambient conditions .

Physical Characteristics

The compound is classified in the product family of Protein Degrader Building Blocks, indicating its potential relevance in targeted protein degradation research platforms . Its structural characteristics contribute to its utility in medicinal chemistry applications, particularly due to the following properties:

| Property | Value | Significance |

|---|---|---|

| Molecular Weight | 204.245 g/mol | Favorable for drug-like molecules |

| CAS Number | 1083181-23-0 | Unique identifier for chemical databases |

| Molecular Formula | C9H17FN2O2 | Defines atomic composition |

| Storage Requirements | Room temperature | Indicates relative stability |

| Product Classification | Protein Degrader Building Block | Suggests application in protein degradation research |

Structural Significance

The structure of tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate contains several noteworthy features that contribute to its importance in chemical research. The four-membered azetidine ring creates a rigid scaffold with defined spatial orientation of substituents, which can be advantageous in drug design for targeting specific protein binding pockets.

The presence of fluorine at the 3-position is particularly significant. Fluorine atoms are widely utilized in medicinal chemistry to enhance metabolic stability, improve binding interactions, and modulate the electronic properties of molecules. The strategic positioning of fluorine in this compound likely contributes to its potential utility in drug discovery applications.

The aminomethyl group provides a reactive handle for further chemical modifications, making this compound valuable as a building block for more complex structures. The tert-butyloxycarbonyl (Boc) protecting group on the azetidine nitrogen allows for selective chemistry to be performed at other positions in the molecule while protecting the azetidine nitrogen from unwanted reactions.

Comparative Analysis with Related Compounds

To better understand the unique properties and potential applications of tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate, it is valuable to compare it with structurally related compounds:

| Compound | Molecular Formula | Molecular Weight | CAS Number | Key Structural Difference |

|---|---|---|---|---|

| Tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate | C9H17FN2O2 | 204.245 g/mol | 1083181-23-0 | Reference compound |

| Tert-butyl 3-(aminomethyl)azetidine-1-carboxylate | C9H18N2O2 | Not specified | 325775-44-8 | Lacks fluorine at position 3 |

| Tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate | C10H20N2O2 | Not specified | 1158758-85-0 | Contains methyl instead of fluorine at position 3 |

| Tert-butyl 3-(aminomethyl)-3-fluoropiperidine-1-carboxylate | C11H21FN2O2 | 232.29 g/mol | 1219832-36-6 | Contains a six-membered piperidine ring instead of four-membered azetidine |

The non-fluorinated analog (tert-butyl 3-(aminomethyl)azetidine-1-carboxylate) is commercially available with a purity greater than 98% , suggesting that these compounds can be synthesized with high purity for research applications. The methyl-substituted analog presents an interesting comparison point, as methyl groups impart different electronic and steric properties compared to fluorine atoms.

Applications in Chemical Research

Tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate has several potential applications in chemical and pharmaceutical research:

Protein Degrader Building Blocks

The compound is classified as a Protein Degrader Building Block , indicating its potential utility in the growing field of targeted protein degradation. This emerging area of drug discovery focuses on developing molecules that can selectively target disease-causing proteins for degradation through the cell's natural protein degradation machinery.

The aminomethyl group provides a point of attachment for linkers that can connect to protein-binding ligands, while the fluorine atom may enhance metabolic stability and binding properties of the resulting bifunctional molecules.

Medicinal Chemistry Applications

Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability compared to their non-fluorinated counterparts. The presence of the fluorine atom in tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate may confer advantages in drug development, including:

-

Increased resistance to metabolic degradation

-

Enhanced binding affinity to target proteins

-

Improved membrane permeability

-

Modulation of pKa values affecting drug distribution

Synthetic Building Block

The compound's functionalized structure makes it valuable as a synthetic intermediate for preparing more complex molecules. The aminomethyl group provides a reactive handle for further modifications, while the Boc protecting group allows for selective chemistry to be performed at the primary amine.

Research Significance and Future Directions

The significance of tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate in current research stems from several factors:

Targeted Protein Degradation

As protein degradation emerges as an important therapeutic strategy, building blocks like tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate may play crucial roles in developing bifunctional molecules such as PROTACs (Proteolysis Targeting Chimeras) or molecular glues. These approaches offer potential advantages over traditional inhibitor-based therapies, including the ability to target "undruggable" proteins.

Fluorine in Drug Discovery

The strategic incorporation of fluorine continues to be an important strategy in medicinal chemistry. Compounds like tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate contribute to the growing toolkit of fluorinated building blocks available to medicinal chemists.

Strained Ring Systems

The azetidine ring represents a strained heterocycle with distinct conformational properties. Research into such strained ring systems continues to yield insights into their unique chemical reactivity and potential applications in drug design.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume